3-Fluoro-4-methylbenzamide is a chemical compound with the molecular formula C8H8FNO. It has a molecular weight of 153.16 g/mol . The IUPAC name for this compound is 3-fluoro-4-methylbenzamide .
The InChI code for 3-Fluoro-4-methylbenzamide is 1S/C8H8FNO/c1-5-2-3-6 (8 (10)11)4-7 (5)9/h2-4H,1H3, (H2,10,11)
. The canonical SMILES string is CC1=C (C=C (C=C1)C (=O)N)F
.
3-Fluoro-4-methylbenzamide is a solid at room temperature . It has a boiling point of 160-162°C . The compound has a topological polar surface area of 43.1 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .
3-Fluoro-4-methylbenzamide is an organic compound with the molecular formula CHFNO and a molecular weight of 168.17 g/mol. This compound features a fluorine atom and a methyl group attached to a benzamide structure, making it a significant subject of study in various chemical applications. The compound is recognized for its unique electronic properties due to the presence of the fluorine atom, which can influence its reactivity and interactions with biological systems.
3-Fluoro-4-methylbenzamide is classified under amides, specifically aromatic amides, and is derived from 3-fluoro-4-methylbenzoic acid through amide formation. The compound is available from various chemical suppliers and is used in scientific research, particularly in medicinal chemistry and material science.
The synthesis of 3-fluoro-4-methylbenzamide can be accomplished through several methods:
The selection of reagents and conditions is crucial for optimizing yield and purity. For instance, using an excess of ammonia or employing coupling agents can enhance the efficiency of the reaction.
The molecular structure of 3-fluoro-4-methylbenzamide consists of a benzene ring substituted with a fluorine atom at the meta position relative to the amide group and a methyl group at the para position. This substitution pattern contributes to its unique chemical properties.
3-Fluoro-4-methylbenzamide can participate in various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 3-fluoro-4-methylbenzamide largely depends on its application in medicinal chemistry. The presence of the fluorine atom enhances binding affinity to target enzymes or receptors due to its electronegativity and ability to participate in hydrogen bonding. This property makes it valuable in drug design, where increased lipophilicity from the methyl group aids in cellular penetration and bioavailability.
Experimental data indicate that variations in solvent choice and temperature significantly affect reaction yields and product purity during synthesis.
3-Fluoro-4-methylbenzamide finds applications primarily in:
The compound's ability to modify biological activity makes it a valuable tool for researchers exploring drug development and other chemical applications.
3-Fluoro-4-methylbenzamide (systematic IUPAC name: 3-fluoro-4-methylbenzamide) is recognized by several synonyms, including 4-carbamoyl-2-fluorotoluene and 3-fluoranyl-4-methyl-benzamide [2] [4]. Its molecular structure comprises a benzamide scaffold with two distinct substituents: a fluorine atom at position 3 (C3) and a methyl group at position 4 (C4). Key identifiers include:
Table 1: Nomenclature and Identifiers of 3-Fluoro-4-methylbenzamide
Systematic Name | Synonyms | CAS No. | Molecular Formula |
---|---|---|---|
3-Fluoro-4-methylbenzamide | 4-Carbamoyl-2-fluorotoluene; 3-Fluoranyl-4-methyl-benzamide | 170726-98-4 | C₈H₈FNO |
Physicochemically, it typically presents as a white to off-white crystalline solid. The compound exhibits moderate lipophilicity (calculated LogP: 2.12) [2] [4], facilitating solubility in polar organic solvents like methanol, dimethylformamide (DMF), and acetonitrile, though it shows limited solubility in water [7] [8]. Spectroscopic characterization includes:
Table 2: Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 153.15 g/mol | HRMS |
Exact Mass | 153.0590 Da | [2] |
LogP | 2.12 | Computational |
Form | Crystalline solid | Experimental |
Early syntheses of 3-fluoro-4-methylbenzamide relied on direct amidation of 3-fluoro-4-methylbenzoic acid, employing reagents like thionyl chloride (SOCl₂) to generate the acyl chloride, followed by ammonia treatment [4]. Alternative routes involved hydrolysis of nitrile precursors (e.g., 3-fluoro-4-methylbenzonitrile) under acidic or basic conditions [8].
A significant advancement emerged with electrocatalytic methods for benzamide derivatives. Modern protocols use hypervalent iodine catalysis under electrochemical conditions to generate reactive iodine(III) species in situ. This approach eliminates stoichiometric chemical oxidants (e.g., mCPBA), reducing waste. Key reaction parameters include [3]:
Figure: Electrocatalytic Cycle for Amide Activation
Anodic Oxidation Ar-I → [Ar-I(III)]⁺ (Hypervalent iodine catalyst) │ Substrate Activation: R-CONH-R' → Cyclized/Functionalized Product │ Catalyst Regeneration at Anode
This method exemplifies "green chemistry" principles by avoiding hazardous oxidants and enabling gram-scale synthesis [3]. The compound’s stability under electrochemical conditions further underscores its utility as a synthetic intermediate for complex heterocycles (e.g., dihydrooxazines) [3] [5].
In medicinal chemistry, 3-fluoro-4-methylbenzamide serves as a multifunctional pharmacophore due to:
Kinase Inhibitor Design
It is integral to type II protein kinase inhibitors (e.g., analogues of nilotinib). The benzamide scaffold links heterocyclic "head" groups (e.g., purines) to terminal aromatic fragments (e.g., 3-trifluoromethylaniline). This architecture enables simultaneous binding to:
Table 3: Applications in Kinase Inhibitor Development
Target Kinase | Biological Activity | Reference Compound |
---|---|---|
PDGFRα/β | 36–45% inhibition at 1 μM | Compound 7: Purine-4-methylbenzamide conjugate [5] |
Bcr-Abl | Apoptosis induction in K562 cells (IC₅₀: 2.27 μM) | Compound 7 [5] |
ALK5 | Potent inhibition (IC₅₀: 5 nM) | Bioisosteric derivatives [6] |
In anticancer agents, derivatives like N-(3-trifluoromethylphenyl)-4-methylbenzamide–purine conjugates exhibit potent activity against leukemia (K562, IC₅₀: 2.27 μM) and renal carcinoma (OKP-GS) cells by inducing G2/M cell-cycle arrest [5]. The methyl group at C4 allows further functionalization—e.g., linkage to imidazole or purine cores via aminomethylation—enhancing target affinity [5] [6].
Molecular Recognition
Computational studies confirm that 3-fluoro-4-methylbenzamide derivatives bind kinase allosteric sites through:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7